molecular formula C9H17NO5 B558386 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid CAS No. 23082-30-6

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Cat. No. B558386
CAS RN: 23082-30-6
M. Wt: 219,23*181,32 g/mole
InChI Key: LLHOYOCAAURYRL-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular weight of 247.29 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1" .

Scientific Research Applications

  • Derivatives for Catalytic Hydrogenation and Synthesis : A study by Noda and Seebach (1987) explored derivatives derived from (R)-3-hydroxybutanoic acid for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This process is important for preserving the configuration in organic synthesis (Noda & Seebach, 1987).

  • Synthesis of Renin Inhibitory Peptides : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. The compounds synthesized in this study are potent inhibitors of human plasma renin, playing a crucial role in medicinal chemistry (Thaisrivongs et al., 1987).

  • Chromogenic Protease Substrates : Badalassi et al. (2002) developed oligopeptides that serve as sequence-specific chromogenic protease substrates. This research is significant for detecting HIV-protease activity spectrophotometrically (Badalassi et al., 2002).

  • Scalable Synthesis for HIV Protease Inhibitors : A study by Alonso et al. (2005) focused on the scalable, enantioselective synthesis of a derivative of this compound, highlighting its application in the synthesis of HIV protease inhibitors (Alonso et al., 2005).

  • Synthesis of Nonnatural Amino Acids : Ciapetti et al. (1998) synthesized nonnatural amino acids characterized by basic or heterocyclic side chains. Such compounds have potential applications in the development of peptidomimetics and novel therapeutic agents (Ciapetti et al., 1998).

  • Synthesis of Peptide Inhibitors of Aspartic Proteinases : Litera et al. (1998) prepared diastereoisomers of a related compound, which are hydroxyethylene isosteres of peptide bonds. These compounds are important for the synthesis of peptide inhibitors of aspartic proteinases, relevant in drug discovery (Litera et al., 1998).

  • Enantioselective Synthesis for Bone Collagen Cross-Link : Marin et al. (2002) developed a synthesis method leading to amino acid derivatives used in the total synthesis of the bone collagen cross-link (+)-pyridinoline. This showcases the compound's utility in bioorganic chemistry and materials science (Marin et al., 2002).

  • Building Blocks for Peptide-Mimetic HIV Protease Inhibitors : Ikunaka et al. (2002) demonstrated scalable syntheses of chiral building blocks for assembling potent HIV protease inhibitors. This research is vital for the development of new antiretroviral drugs (Ikunaka et al., 2002).

properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Ghosh, K Venkateswara Rao… - Journal of medicinal …, 2012 - ACS Publications
The structure-based design, synthesis, and X-ray structure of protein–ligand complexes of exceptionally potent and selective β-secretase inhibitors are described. The inhibitors are …
Number of citations: 38 pubs.acs.org

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